Product packaging for Methanamine, N-methylene-, N-oxide(Cat. No.:CAS No. 54125-41-6)

Methanamine, N-methylene-, N-oxide

Cat. No.: B8547418
CAS No.: 54125-41-6
M. Wt: 59.07 g/mol
InChI Key: ADCROEZEFWMOOY-UHFFFAOYSA-N
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Description

Contextualizing N-Methylene-N-methylmethanamine N-Oxide within the Broader Landscape of Nitrone Chemistry

In the field of organic chemistry, a nitrone is a functional group that is formally the N-oxide of an imine. wikipedia.orgchemeurope.com The general structure is represented as R¹R²C=N⁺(−O⁻)(−R³), where R³ is not a hydrogen atom. wikipedia.org Nitrones are a class of 1,3-dipoles, meaning they possess a 4π-electron system distributed over three atoms, which makes them valuable reactants in 1,3-dipolar cycloaddition reactions. wikipedia.orgjst.go.jp

Within this functional group class, Methanamine, N-methylene-, N-oxide (IUPAC name: N-methylmethanimine oxide) stands out as one of the simplest aliphatic nitrones. nih.govwikipedia.org Its structure consists of a methylene (B1212753) group (CH₂) double-bonded to a positively charged nitrogen atom, which is also bonded to a methyl group (CH₃) and a negatively charged oxygen atom. As a quintessential nitrone, it embodies the core chemical characteristics of this class, including the ability to act as a carbonyl mimic and its utility as a dipole in cycloaddition reactions for synthesizing heterocyclic compounds. wikipedia.orgjst.go.jp The primary application for nitrones like N-Methylene-N-methylmethanamine N-Oxide is as intermediates in chemical synthesis. wikipedia.org

Evolution of Nitrone Chemistry and its Relevance to N-Methylene-N-methylmethanamine N-Oxide

The chemistry of nitrones has a rich history and has evolved significantly, solidifying its role as a powerful tool in organic synthesis. thieme-connect.com Early research focused predominantly on the exploration of nitrones as 1,3-dipoles in [3+2] cycloaddition reactions with various dipolarophiles (such as alkenes and alkynes) to construct five-membered isoxazolidine (B1194047) and isoxazoline (B3343090) heterocycles. thieme-connect.comwikipedia.orgrsc.org This reaction is a concerted, pericyclic process that can create up to three new contiguous stereogenic centers in a single step, highlighting its efficiency in building molecular complexity. wikipedia.orgchem-station.com

Beyond the foundational [3+2] cycloaddition, the scope of nitrone reactivity has expanded to include other important transformations. These include:

Nucleophilic Additions: The electrophilic carbon atom of the C=N double bond is susceptible to attack by various nucleophiles, including organometallic reagents like Grignard and organolithium compounds, to yield N,N-disubstituted hydroxylamines. researchgate.netbenthamdirect.com

The Kinugasa Reaction: This reaction involves the cycloaddition of a nitrone with a copper acetylide, which, after rearrangement, produces valuable β-lactam rings. chemeurope.comwikipedia.org

Modern advancements in the field have focused on achieving greater control over reaction outcomes. A significant area of development has been in catalytic enantioselective 1,3-dipolar cycloadditions, which use chiral catalysts to control the stereochemistry of the products. acs.orgrsc.org Furthermore, novel modes of reactivity have been discovered, including formal [3+3] and [2+2+3] cycloaddition reactions, which provide access to different heterocyclic scaffolds. thieme-connect.com

The evolution of these sophisticated synthetic methods is directly relevant to simple scaffolds like N-Methylene-N-methylmethanamine N-Oxide. As a fundamental building block, it can be employed in these advanced reactions, allowing for the transformation of a simple, achiral molecule into complex, stereochemically-defined nitrogen-containing products.

Fundamental Significance of N-Methylene-N-methylmethanamine N-Oxide as a Representative Nitrone Scaffold

The fundamental significance of N-Methylene-N-methylmethanamine N-Oxide lies in its status as a representative and archetypal nitrone. Its simple structure, lacking substitution at the carbon atom, makes it an ideal substrate for fundamental studies of nitrone reactivity and for testing new synthetic methodologies.

The primary synthetic value of nitrones, including N-Methylene-N-methylmethanamine N-Oxide, is their role as precursors to a wide array of nitrogen-containing compounds. jst.go.jpresearchgate.net The isoxazolidine rings generated from their cycloaddition reactions are particularly versatile intermediates. rsc.org For instance, the reductive cleavage of the N-O bond within the isoxazolidine product leads to the formation of 1,3-aminoalcohols, a structural motif present in numerous complex natural products and alkaloids. wikipedia.orgtandfonline.com

Therefore, N-Methylene-N-methylmethanamine N-Oxide serves as a gateway to the rich and varied chemistry of nitrones, providing a straightforward entry point for the synthesis of valuable and complex nitrogenous molecules. jst.go.jp

Data Tables

Table 1: Properties of this compound This interactive table summarizes key chemical properties of the title compound.

PropertyValueSource
Chemical Formula C₂H₅NO nih.gov
IUPAC Name N-methylmethanimine oxide wikipedia.org
Molecular Weight 59.07 g/mol nih.gov
CAS Number 35843-32-6
PubChem CID 11137081 nih.gov
Canonical SMILES CN+[O-] nih.gov

Table 2: Key Research Findings on Nitrone Reactions This interactive table outlines the major reaction types involving nitrones, which are applicable to N-Methylene-N-methylmethanamine N-Oxide.

Reaction TypeReactantsProductSignificance
1,3-Dipolar Cycloaddition Nitrone + Alkene/AlkyneIsoxazolidine/IsoxazolineForms 5-membered heterocycles; can create multiple stereocenters. wikipedia.orgrsc.org
Nucleophilic Addition Nitrone + Organometallic Reagent (e.g., Grignard)N,N-disubstituted hydroxylamine (B1172632)Forms new C-C bonds and provides access to substituted hydroxylamines. researchgate.netbenthamdirect.com
Kinugasa Reaction Nitrone + Copper Acetylideβ-LactamA key method for synthesizing the β-lactam core found in important antibiotics. chemeurope.comwikipedia.org
Catalytic Enantioselective Cycloaddition Nitrone + Alkene + Chiral Lewis AcidEnantioenriched IsoxazolidineAllows for the control of stereochemistry, producing specific enantiomers. acs.orgrsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H5NO B8547418 Methanamine, N-methylene-, N-oxide CAS No. 54125-41-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54125-41-6

Molecular Formula

C2H5NO

Molecular Weight

59.07 g/mol

IUPAC Name

N-methylmethanimine oxide

InChI

InChI=1S/C2H5NO/c1-3(2)4/h1H2,2H3

InChI Key

ADCROEZEFWMOOY-UHFFFAOYSA-N

Canonical SMILES

C[N+](=C)[O-]

Origin of Product

United States

Reaction Mechanisms and Reactivity Principles Governing N Methylene N Methylmethanamine N Oxide

Intrinsic Reactivity Modes of Nitrones

Nitrones, including N-methylene-N-methylmethanamine N-oxide, exhibit a dual reactivity profile, functioning as both electrophiles and nucleophiles. This ambiphilic nature is a direct consequence of the delocalized 4π-electron system across the C-N-O framework. chesci.com The specific reaction pathway often depends on the nature of the reacting partner and the reaction conditions.

The α-carbon of the nitrone, the carbon atom double-bonded to the nitrogen, possesses an electrophilic character. This is due to the resonance structure that places a partial positive charge on this carbon. chesci.com This electrophilicity allows nitrones to react with a variety of nucleophiles. For instance, organometallic reagents and enolates can add to the nitronyl-carbon, leading to the formation of new carbon-carbon bonds. This mode of reactivity is fundamental to the construction of complex molecular architectures.

1,3-Dipolar Cycloaddition Reactions of Nitrones

The most prominent reaction of nitrones is the [3+2] cycloaddition, a type of 1,3-dipolar cycloaddition. wikipedia.orgwikipedia.org In this reaction, the nitrone (the 1,3-dipole) reacts with a dipolarophile, typically an alkene or alkyne, to form a five-membered heterocyclic ring called an isoxazolidine (B1194047). wikipedia.orgrsc.org This reaction is a powerful tool for the synthesis of these heterocycles, which can be further transformed into other valuable compounds like 1,3-aminoalcohols. nih.gov

The regioselectivity of the cycloaddition is governed by frontier molecular orbital (FMO) theory. wikipedia.orgrsc.org The interaction between the highest occupied molecular orbital (HOMO) of one reactant and the lowest unoccupied molecular orbital (LUMO) of the other determines the regiochemical outcome. wikipedia.org For electron-rich alkenes, the dominant interaction is typically between the alkene's HOMO and the nitrone's LUMO, while for electron-poor alkenes, the interaction between the nitrone's HOMO and the alkene's LUMO is more significant. wikipedia.org

Achieving stereocontrol in nitrone cycloadditions is a major focus of research, as it allows for the synthesis of enantiomerically pure or enriched products. tandfonline.com Several strategies have been developed to influence the stereochemical outcome of these reactions.

The geometry of the nitrone itself can play a crucial role in determining the stereoselectivity of the cycloaddition. nih.gov Some nitrones can exist as (E) and (Z) isomers, and the specific isomer used can influence the stereochemistry of the resulting isoxazolidine. By controlling the geometry of the nitrone, it is possible to direct the approach of the dipolarophile and thus control the formation of specific stereoisomers.

Double asymmetric induction is a powerful strategy for achieving high levels of stereocontrol in cycloaddition reactions. tandfonline.comacs.org This approach involves using both a chiral nitrone and a chiral dipolarophile. tandfonline.com The stereochemical preferences of each chiral component can either reinforce each other (matched pair) or oppose each other (mismatched pair). tandfonline.com By carefully selecting the chirality of both the nitrone and the dipolarophile, it is possible to achieve very high diastereoselectivity, often leading to the formation of a single stereoisomer. tandfonline.com This strategy has been successfully applied in the synthesis of complex molecules. acs.org

Regioselectivity in Nitrone Cycloadditions

The regioselectivity of 1,3-dipolar cycloaddition reactions involving nitrones, including N-methylene-N-methylmethanamine N-oxide, is a critical aspect that dictates the structure of the resulting heterocyclic products. This selectivity is largely governed by the electronic properties of both the nitrone and the dipolarophile (the alkene or alkyne partner). nih.govacs.org Theoretical studies, often employing Density Functional Theory (DFT), have become invaluable in predicting and explaining the observed regioselectivity. nih.govmdpi.com

In many cases, the regioselectivity can be rationalized by considering the frontier molecular orbitals (FMO) of the reactants. The dominant interaction is typically between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The regiochemistry is determined by the combination that leads to the larger overlap of the orbital coefficients at the reacting centers.

For instance, in reactions with electron-deficient dipolarophiles, the nitrone acts as the nucleophile. acs.org The regioselectivity is often controlled by the interaction of the nitrone's HOMO with the dipolarophile's LUMO. Conversely, in reactions with electron-rich dipolarophiles, the nitrone acts as the electrophile, and the dominant interaction is between the nitrone's LUMO and the dipolarophile's HOMO.

Recent advancements in computational chemistry, particularly within the framework of Molecular Electron Density Theory (MEDT), provide a more nuanced understanding. mdpi.comnih.gov This theory emphasizes the role of electron density changes throughout the reaction pathway, rather than focusing solely on FMO interactions. Analysis of conceptual DFT-based reactivity indices, such as electrophilicity and nucleophilicity, and the use of Parr functions can reliably predict the regioselectivity in polar cycloadditions. nih.govmdpi.com These computational models have shown excellent agreement with experimental observations, confirming their predictive power in understanding the regiochemical outcomes of nitrone cycloadditions. mdpi.comrsc.org

For example, in the reaction of N-aryl-C-(phenylcarbamoyl)nitrones with cyclic allenes, the reaction proceeds with strict regioselectivity, a result that is well-supported by quantum chemical calculations based on the reactivity indices of the compounds. rsc.org Similarly, studies on the cycloaddition of nitrones to nitroalkenes have shown that the regioselectivity can sometimes be unusual, leading to the formation of 5-nitroisoxazolidines, which contrasts with the more commonly observed isomers. indexcopernicus.com

Reactivity with Diverse Dipolarophiles

N-methylene-N-methylmethanamine N-oxide, as a nitrone, readily undergoes [3+2] cycloaddition reactions with a wide variety of alkenes and alkynes. These reactions are a powerful tool for the synthesis of five-membered heterocyclic rings, specifically isoxazolidines from alkenes and isoxazolines from alkynes. acs.org The reactivity of the nitrone is influenced by the electronic nature of the dipolarophile.

With simple alkenes and alkynes, the reaction proceeds under thermal conditions. The resulting isoxazolidine and isoxazoline (B3343090) rings can be further elaborated, making this a versatile synthetic strategy. For instance, the cycloaddition products can serve as precursors to polycyclic isoxazolidines through subsequent intramolecular reactions. acs.org

The reaction of nitrones with allenes is also a viable pathway for the synthesis of functionalized isoxazolidines. rsc.org For example, the reaction of N-aryl-C,C-bis(methoxycarbonyl)nitrones with cyclonona(deca)-1,2-dienes provides an efficient route to complex fused heterocyclic systems. rsc.org

Photocatalysis has emerged as a modern tool to modulate the reactivity of nitrones with alkenes and alkynes. researchgate.net For instance, a photocatalyzed reaction of pyridine (B92270) N-oxides with alkenes can lead to ortho-alkylated pyridines, demonstrating a novel reaction pathway involving cleavage of the carbon-carbon double bond. researchgate.net Similarly, the ortho-alkylation of pyridine N-oxides with alkynes can be achieved using an acridinium (B8443388) photocatalyst. researchgate.net

The reactivity of nitrones extends to cycloadditions with heteroallenes, such as isocyanates. These reactions provide access to different types of heterocyclic systems compared to those obtained from alkenes and alkynes. The presence of a heteroatom in the dipolarophile introduces additional complexity and potential for different regio- and stereochemical outcomes. The mechanistic understanding of these reactions, whether concerted or stepwise, remains an active area of investigation, often relying on computational studies to elucidate the reaction pathways. researchgate.net

Catalytic Modulation of Cycloaddition Outcomes

The outcomes of nitrone cycloadditions can be significantly influenced by the use of catalysts, particularly Lewis acids. acs.orgrsc.orgacs.org Lewis acids can coordinate to either the nitrone or the dipolarophile, thereby altering their electronic properties and reactivity. acs.orgrsc.org This modulation can lead to increased reaction rates, enhanced regioselectivity, and, in the case of chiral Lewis acids, high levels of enantioselectivity. acs.orgfigshare.com

For example, the use of single coordination-site transition metal Lewis acids, such as those derived from iron and ruthenium, has been shown to effectively catalyze the [3+2] dipolar cycloaddition between nitrones and α,β-unsaturated aldehydes, yielding chiral isoxazolidines with high enantiomeric excess. acs.orgfigshare.com The stereochemical outcome of these reactions can often be rationalized by considering the geometry of the catalyst-substrate complex. acs.org

Computational DFT studies have been instrumental in understanding the role of Lewis acid catalysts. rsc.org These studies have shown that catalysts like BF₃ can accelerate the cycloaddition reaction by lowering the activation energy. rsc.org The inclusion of solvent effects in these models can further refine the predictions of reaction outcomes. rsc.org Even simple Lewis acids like the lithium cation can influence the course of the reaction. rsc.org

The choice of catalyst can be crucial. For instance, in reactions involving α,β-unsaturated aldehydes, a one-point binding Lewis acid that coordinates to the aldehyde is preferred to avoid catalyst inhibition through coordination with the nitrone. acs.org Solid Lewis acid catalysts, such as Sn-Beta zeolites, are also being explored as a greener and more industrially viable alternative to homogeneous catalysts for cycloaddition reactions. rsc.org

Nucleophilic Addition Reactions to Nitrones

Beyond their participation in cycloaddition reactions, nitrones like N-methylene-N-methylmethanamine N-oxide are also susceptible to nucleophilic addition at the carbon atom of the C=N double bond. researchgate.net This reactivity provides a valuable route to N,N-disubstituted hydroxylamines. researchgate.net

A wide range of nucleophiles can be employed in these reactions. Organometallic reagents, such as Grignard reagents (organomagnesium halides) and organolithium compounds, are particularly effective. researchgate.netchemistrysteps.commasterorganicchemistry.comyoutube.com The addition of these strong nucleophiles to the electrophilic carbon of the nitrone is typically a facile process. youtube.comyoutube.comyoutube.com The resulting adduct, upon protonation, yields the corresponding hydroxylamine (B1172632). chemistrysteps.comyoutube.com

The reaction conditions, including the choice of solvent and the presence of additives, can influence the outcome of these nucleophilic additions. researchgate.netmasterorganicchemistry.com For example, the addition of Lewis acids that can chelate to the nitrone can modify both the reaction rate and the stereochemical outcome. researchgate.net

Other carbon nucleophiles, such as enolates and silyl (B83357) enol ethers (in Mukaiyama-type additions), can also add to nitrones, often in the presence of an activator. researchgate.net For example, the reaction of 2-trimethylsilyloxyfuran with nitrones can lead to the formation of complex heterocyclic structures that are precursors to polyhydroxylated piperidines and indolizidines. researchgate.net

The reduction of the nitrone function also falls under the umbrella of nucleophilic addition, where the nucleophile is a hydride equivalent. Various reducing agents can be used for this purpose. For instance, titanium trichloride (B1173362) (TiCl₃) has been shown to be an efficient and selective reagent for the reduction of N-oxides to their corresponding amines. nih.gov Diboron reagents, such as bis(pinacolato)diboron, also offer a facile method for the reduction of amine N-oxides. nih.gov

Interactive Data Table of Research Findings

Reaction TypeReactantsKey FindingsReferences
Regioselectivity in CycloadditionsNitrone + Electron-Deficient/Rich DipolarophilesRegioselectivity is governed by FMO interactions and can be predicted by DFT and MEDT calculations. nih.govacs.orgmdpi.comnih.gov
Mechanistic StudiesNitrone + Ethene/CyclobutadieneGenerally concerted mechanism, but can be stepwise with antiaromatic dipolarophiles. MEDT suggests one-step, asynchronous bond formation. mdpi.comnih.govresearchgate.netresearchgate.net
Reactions with Alkenes/AlkynesNitrone + Alkenes/AlkynesForms isoxazolidines and isoxazolines, respectively. Photocatalysis can modulate reactivity. acs.orgresearchgate.net
Catalytic CycloadditionsNitrone + α,β-Unsaturated AldehydesLewis acids (Fe, Ru, BF₃) increase reaction rates and can induce high enantioselectivity. acs.orgrsc.orgfigshare.com
Nucleophilic AdditionNitrone + Grignard/Organolithium ReagentsEffective route to N,N-disubstituted hydroxylamines. Lewis acids can modify rate and stereochemistry. researchgate.netchemistrysteps.commasterorganicchemistry.comyoutube.com
Reduction of NitronesNitrone + Reducing Agents (e.g., TiCl₃, Diboron)Efficiently reduces N-oxides to the corresponding amines. nih.govnih.gov

1,3-Nucleophilic Additions to Nitrones

Nitrones, including N-methylene-N-methylmethanamine N-oxide, are isoelectronic with allyl anions and enolates. However, the presence of the C=N moiety lends an iminium character to the functional group, making the nitrone carbon electrophilic and susceptible to attack by nucleophiles. academie-sciences.fr This reactivity has been harnessed for decades, particularly with organometallic reagents, to form N,N-disubstituted hydroxylamines. researchgate.netbenthamdirect.com

The general mechanism involves the addition of a nucleophile to the carbon atom of the C=N double bond, with the simultaneous transfer of the pi-electrons to the oxygen atom. A wide variety of organometallic reagents, such as Grignard reagents, organolithium compounds, and metal enolates, readily add to nitrones. academie-sciences.frresearchgate.netbenthamdirect.com The reaction rate and stereochemical outcome can be significantly influenced by the addition of Lewis acids, which can coordinate to the nitrone oxygen, thereby activating the molecule towards nucleophilic attack. academie-sciences.frresearchgate.netbenthamdirect.com

For instance, the addition of Grignard reagents or organolithium compounds to chiral α-alkoxy or α-amino nitrones can proceed with high diastereoselectivity. academie-sciences.fr This stereocontrol is crucial for the synthesis of complex, biologically important molecules like amino acids and nucleoside analogs. academie-sciences.fr The stereochemical outcome—whether the syn or anti adduct is formed—can often be tuned by the choice of the organometallic reagent and the presence or absence of a Lewis acid catalyst. academie-sciences.fracademie-sciences.fr While 1,3-dipolar cycloadditions with certain chiral nitrones yield anti products, nucleophilic additions in the absence of a Lewis acid typically lead to syn adducts, highlighting the different mechanistic pathways. academie-sciences.fracademie-sciences.fr

Nucleophile TypeActivator/ConditionsProduct TypeRef.
Grignard ReagentsNone or Lewis AcidN,N-disubstituted hydroxylamines academie-sciences.frresearchgate.net
Organolithium CompoundsNone or Lewis AcidN,N-disubstituted hydroxylamines academie-sciences.fr
Silyl Enol EthersMukaiyama conditions3-substituted tetrahydrofuro[2,3-d]isoxazol-5(2H)-ones researchgate.netbenthamdirect.com
Allylic Silanes/StannanesTrimethylsilyltriflate (Sakurai conditions)Homoallylic hydroxylamines researchgate.netbenthamdirect.com
CyanosilaneThermal conditions1,3-conjugate addition product oup.com

Other Mechanistic Transformations of Nitrones

Beyond their roles in nucleophilic additions and radical trapping, nitrones participate in other significant mechanistic transformations.

In recent years, the nitrone functional group has been explored as a directing group in transition-metal-catalyzed C-H functionalization reactions. snnu.edu.cn This strategy offers an efficient way to build molecular complexity from simple starting materials. nih.gov In these reactions, a metal catalyst, often rhodium(III), coordinates to the nitrone's oxygen atom. This brings the metal center into proximity with an ortho C-H bond on an adjacent aryl ring, enabling the selective cleavage and functionalization of that bond. snnu.edu.cn

The reaction pathway can be highly dependent on the substituents of the nitrone. For example, in reactions with cyclopropenones, N-tert-butyl nitrones with a small ortho substituent can lead to the formation of 1-naphthols, where the nitrone group acts as a "traceless" directing group (meaning it is not incorporated into the final product). snnu.edu.cn In contrast, nitrones with bulkier ortho groups can steer the reaction down a different path, leading to a C-H acylation followed by a [3+2] dipolar addition to form complex bicyclic structures. snnu.edu.cn This demonstrates the nitrone's versatile role, acting not just as a directing group but also as a 1,3-dipole within the same reaction cascade. snnu.edu.cn

Nitrones can be hydrolyzed back to their precursor carbonyl compounds (aldehydes or ketones) and N-substituted hydroxylamines. wikipedia.org This reaction is typically catalyzed by acid. wikipedia.org The generally accepted mechanism for acid-catalyzed hydrolysis involves the protonation of the nitrone oxygen. This increases the electrophilicity of the nitrone carbon, making it more susceptible to nucleophilic attack by a water molecule. youtube.comyoutube.com

The resulting tetrahedral intermediate then undergoes a series of proton transfers, culminating in the elimination of the N-substituted hydroxylamine and the formation of a protonated carbonyl group. Deprotonation of this species yields the final carbonyl product. The ease of hydrolysis makes nitrones useful as "carbonyl mimics" in synthesis, allowing for the introduction of a masked carbonyl group that can be revealed at a later stage. wikipedia.org Some metal complexes, such as those of molybdenum(IV) and tungsten(IV), have also been shown to mediate the hydrolysis of nitrones to aldehydes. researchgate.net

Photoisomerization and Photochemical Reactivity

The photochemical behavior of nitrones is a well-established area of organic chemistry. Generally, upon irradiation with ultraviolet (UV) light, nitrones can undergo isomerization to form highly strained, three-membered oxaziridine (B8769555) rings. This process is a primary photochemical reaction for this class of compounds. For N-methylene-N-methylmethanamine N-oxide, this would involve the conversion to N-methyloxaziridine.

Further photochemical reactions could lead to the cleavage of the oxaziridine ring, yielding a variety of products. However, specific studies detailing the quantum yields, optimal wavelengths, and product distributions for the photoisomerization of N-methylene-N-methylmethanamine N-oxide are not present in the surveyed literature.

Table 1: Postulated Photochemical Reactions of N-Methylene-N-methylmethanamine N-Oxide

Reaction TypeReactantProduct(s)Conditions
PhotoisomerizationMethanamine, N-methylene-, N-oxideN-MethyloxaziridineUV Irradiation
PhotodegradationN-MethyloxaziridineVarious fragmentation productsUV Irradiation

It is important to note that this table represents a hypothesis based on the known reactivity of other nitrones, not on specific experimental data for N-methylene-N-methylmethanamine N-oxide.

Oligomerization and Polymerization Characteristics

The potential for N-methylene-N-methylmethanamine N-oxide to undergo oligomerization or polymerization is another area lacking specific investigation. Nitrones, as 1,3-dipoles, can participate in cycloaddition reactions. In the absence of other reactants, some nitrones are known to dimerize or even oligomerize, particularly upon heating or under certain catalytic conditions.

For N-methylene-N-methylmethanamine N-oxide, dimerization could be expected to occur, potentially leading to the formation of a six-membered ring containing two nitrogen and two oxygen atoms. However, the specific conditions required for such a reaction and the stability of the resulting dimer or oligomers have not been documented.

Table 2: Hypothetical Oligomerization of N-Methylene-N-methylmethanamine N-Oxide

ProcessReactantPotential ProductDriving Force
DimerizationThis compoundCyclic DimerThermal/Catalytic

This information is based on the general reactivity patterns of nitrones and should not be considered as confirmed data for the specific compound .

Interconversion Mechanisms with Hydroxylamines

The interconversion between nitrones and hydroxylamines is a fundamental process in their chemistry. Nitrones are typically synthesized by the oxidation of N,N-disubstituted hydroxylamines or by the condensation of an N-monosubstituted hydroxylamine with an aldehyde or ketone.

Therefore, N-methylene-N-methylmethanamine N-oxide can be considered a derivative of N-methylhydroxylamine. The reverse reaction, the reduction or hydrolysis of the nitrone back to the corresponding hydroxylamine (N-methylhydroxylamine) and a carbonyl compound (formaldehyde in this case), is also a plausible transformation. This interconversion is often pH-dependent and can be facilitated by various reducing agents. While this represents a fundamental principle, specific mechanistic studies or optimized conditions for the interconversion of N-methylene-N-methylmethanamine N-oxide are not described in the available scientific literature.

Table 3: Theoretical Interconversion Pathway Involving N-Methylene-N-methylmethanamine N-Oxide

ReactionReactantsProducts
SynthesisN-Methylhydroxylamine, FormaldehydeThis compound, Water
Hydrolysis/ReductionThis compound, Water/Reducing AgentN-Methylhydroxylamine, Formaldehyde

Advanced Spectroscopic Characterization and Computational Chemistry of N Methylene N Methylmethanamine N Oxide

Spectroscopic Probing of Molecular Structure and Electronic Properties

Spectroscopic techniques are indispensable tools for elucidating the molecular structure and understanding the electronic characteristics of N-Methylene-N-methylmethanamine N-Oxide. By interacting with electromagnetic radiation, molecules reveal detailed information about their atomic connectivity, functional groups, and the nature of their chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the molecular framework of N-Methylene-N-methylmethanamine N-Oxide by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei. The presence of the N-oxide functional group significantly influences the chemical shifts of adjacent nuclei.

In ¹H NMR spectroscopy, the protons on the N-methyl (N-CH₃) and N-methylene (N=CH₂) groups are expected to show distinct signals. The electron-withdrawing nature of the N⁺-O⁻ group causes a downfield shift for these protons compared to their corresponding amine counterparts. nih.gov For instance, the protons of the N-methyl group in trimethylamine (B31210) N-oxide, a related compound, appear as a singlet at approximately 3.25 ppm. hmdb.caresearchgate.net Similarly, the protons of the N-methylene group in N-Methylene-N-methylmethanamine N-Oxide are anticipated to be deshielded and resonate at a lower field, influenced by both the double bond and the adjacent positively charged nitrogen.

In ¹³C NMR spectroscopy, the carbon atoms of the N-methyl and N-methylene groups are also shifted downfield. nih.gov The carbon of the N-methyl group is expected in the 50-70 ppm range, typical for carbons bonded to electronegative atoms like nitrogen in an N-oxide. bhu.ac.inlibretexts.org The N-methylene carbon, being part of a C=N double bond, would appear further downfield, likely in the 115-140 ppm region, characteristic of alkene carbons. libretexts.orgoregonstate.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for N-Methylene-N-methylmethanamine N-Oxide

NucleusGroupPredicted Chemical Shift (ppm)Multiplicity
¹HN-CH₃~3.3 - 3.8Singlet
¹HN=CH₂~7.0 - 7.5Singlet
¹³CN-CH₃~55 - 65Quartet (if coupled)
¹³CN=CH₂~130 - 140Triplet (if coupled)

Note: Predicted values are based on general NMR principles and data from analogous compounds. Spectra are typically proton-decoupled for ¹³C NMR, resulting in singlets for each carbon. libretexts.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the vibrational modes of a molecule, which correspond to the stretching and bending of its chemical bonds. For N-Methylene-N-methylmethanamine N-Oxide, these techniques are particularly useful for identifying the characteristic vibrations of the nitrone functional group.

The most prominent vibrational feature for N-oxides is the N⁺-O⁻ stretching vibration, which typically appears as a strong band in the IR spectrum. nih.gov For aliphatic N-oxides, this band is generally found in the range of 950-970 cm⁻¹. nih.gov Another key feature is the C=N stretching vibration of the imine functionality, which is expected to absorb in the 1690-1640 cm⁻¹ region. The presence of the N-oxide may shift this band to a lower frequency.

Raman spectroscopy, which is sensitive to changes in polarizability, provides complementary information. The symmetric vibrations of the molecule, which may be weak or inactive in the IR spectrum, are often strong in the Raman spectrum. Studies on similar molecules like trimethylamine N-oxide (TMAO) have utilized Raman spectroscopy to investigate vibrational modes and their interactions with the environment, such as hydration. nih.gov

Table 2: Key Vibrational Frequencies for N-Methylene-N-methylmethanamine N-Oxide

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Typical Intensity (IR)
C-H StretchCH₃, =CH₂2850 - 3100Medium-Strong
C=N StretchC=N⁺-O⁻1640 - 1690Medium
CH₂ Bend (Scissoring)=CH₂1410 - 1430Medium
CH₃ Bend (Asymmetric/Symmetric)N-CH₃1370 - 1470Medium
N⁺-O⁻ StretchN-Oxide950 - 970Strong
C-N StretchC-N1020 - 1250Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV or visible light. The nitrone group in N-Methylene-N-methylmethanamine N-Oxide contains π electrons and non-bonding (n) electrons, which can be excited to higher energy anti-bonding orbitals.

The expected electronic transitions for this compound are π → π* and n → π. The π → π transition, involving the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital, is typically of high intensity and occurs at shorter wavelengths (higher energy). The n → π* transition involves the promotion of a non-bonding electron (from the oxygen atom) to a π* anti-bonding orbital. This transition is generally of lower intensity and occurs at longer wavelengths (lower energy). For simple nitrones, these absorptions are typically observed in the UV region, often between 200 and 400 nm. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic Structure

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of atoms within the top few nanometers of a material. nih.gov For N-Methylene-N-methylmethanamine N-Oxide, XPS can be used to analyze the core-level binding energies of carbon, nitrogen, and oxygen.

The binding energies are sensitive to the local chemical environment. The nitrogen atom in the N-oxide group, bearing a formal positive charge, is expected to exhibit a higher N 1s binding energy compared to a standard amine nitrogen. N 1s binding energies for N-oxides are typically found at or above 400 eV, with shifts depending on the specific molecular structure. researchgate.netresearchgate.net For example, a distinct peak at a higher binding energy is observed for heme-bound nitric oxide, indicating the change in the nitrogen's electronic environment. princeton.eduprinceton.edu Similarly, the O 1s binding energy of the N-oxide oxygen would be influenced by its negative formal charge and its bonding to the nitrogen. This allows XPS to confirm the presence of the N-oxide functionality and distinguish it from other nitrogen or oxygen-containing impurities.

Computational Chemistry and Theoretical Investigations

Computational chemistry provides a powerful avenue for investigating the properties of N-Methylene-N-methylmethanamine N-Oxide at a molecular level, offering insights that complement experimental findings.

Quantum Chemical Calculations for Optimized Molecular Geometries and Energies

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to predict the three-dimensional structure and energetic properties of molecules. nih.gov For N-Methylene-N-methylmethanamine N-Oxide, these calculations can determine its most stable conformation (optimized geometry) by minimizing the total electronic energy.

Methods such as B3LYP with basis sets like 6-31G* or M06/6-311G+(d,p) have been successfully applied to study related amine N-oxides. nih.gov Such calculations yield precise values for bond lengths, bond angles, and dihedral angles. For instance, a computational study of trimethylamine N-oxide (TMAO) and pyridine (B92270) N-oxide (PNO) has provided detailed information on their N-O bond lengths and dissociation energies. nih.gov These theoretical models can also predict vibrational frequencies, which can then be compared with experimental IR and Raman data to validate the calculated structure. nih.govnih.gov The total energy obtained from these calculations is fundamental for determining the molecule's stability and can be used to compute other thermodynamic properties.

Table 3: Computationally Predicted Molecular Properties for N-Oxides

PropertyDescriptionRelevance to N-Methylene-N-methylmethanamine N-Oxide
Optimized GeometryThe lowest energy 3D arrangement of atoms.Predicts bond lengths (C=N, N-O, N-C, C-H) and angles.
Total Electronic EnergyThe sum of the kinetic and potential energies of the electrons.Provides a measure of molecular stability.
Vibrational FrequenciesCalculated frequencies of normal modes of vibration.Aids in the assignment of experimental IR and Raman spectra. nih.gov
Dipole MomentA measure of the separation of positive and negative charges.Quantifies the high polarity of the N⁺-O⁻ bond.
N-O Bond Dissociation Enthalpy (BDE)The energy required to break the N-O bond homolytically.Indicates the strength and stability of the N-oxide bond. nih.gov

Density Functional Theory (DFT) Applications in Nitrone Systems

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and reactivity of nitrone systems, including N-Methylene-N-methylmethanamine N-oxide. wikipedia.orgyoutube.comyoutube.com This quantum mechanical modeling method allows for the determination of a many-electron system's properties based on its spatially dependent electron density. wikipedia.org DFT calculations have been widely applied to study various aspects of nitrone chemistry, from reaction mechanisms to spectroscopic properties. acs.orgacs.orgresearchgate.net

In the context of nitrone cycloaddition reactions, DFT methods, such as B3LYP and M06-2X with various basis sets (e.g., 6-31G(d), 6-311+G(d,p), cc-pVTZ), are frequently employed to investigate the regio- and stereoselectivity of these reactions. nih.govresearchgate.net These calculations help in rationalizing experimental outcomes by analyzing the activation energies of different reaction pathways. nih.gov For instance, studies on the [3+2] cycloaddition of nitrones with alkenes have utilized DFT to analyze transition state geometries and bond lengths, confirming that these reactions often proceed through a one-step mechanism with asynchronous transition states. nih.gov The choice of functional and basis set is crucial for obtaining accurate results, and functionals like M06-2X have been shown to be effective in studying nitrone reactivity. acs.org

DFT is also instrumental in understanding the E/Z isomerization of nitrones. acs.orgresearchgate.net Computational studies have rationalized the pathways by which this isomerization can occur, revealing that unimolecular processes often have high energy barriers, while bimolecular mechanisms involving C-C coupling are more favorable. acs.org Furthermore, DFT calculations have been used to explore the electronic properties of nitrones, including their behavior as spin traps. rsc.orgrsc.org By calculating spin density isosurfaces and simulating the trapping of various radicals, researchers can predict and explain the spin-trapping capabilities of different nitrone derivatives. rsc.org

The versatility of DFT extends to its use in conjunction with other theoretical models, such as the distortion/interaction model, to predict the reactivities of nitrones in bioorthogonal cycloadditions. rsc.org This combined approach provides valuable insights that can guide the design of new nitrones with enhanced reactivities for biological applications. nih.gov

Elucidation of Reaction Mechanisms through Potential Energy Surface Analysis

The exploration of potential energy surfaces (PES) is a fundamental approach in computational chemistry for elucidating reaction mechanisms. sciepub.comdtic.mil A PES provides a landscape of the energy of a molecular system as a function of its geometry, allowing for the identification of reactants, products, intermediates, and transition states. sciepub.com For reactions involving nitrones, such as N-Methylene-N-methylmethanamine N-oxide, PES analysis is crucial for understanding the intricate details of their chemical transformations.

In the study of cycloaddition reactions of nitrones, DFT methods are used to map out the PES for different reactive channels. acs.orgnih.gov For example, the reaction of nitrones with isocyanates has been shown to proceed through either a concerted or a stepwise mechanism depending on the polarity of the solvent. acs.orgnih.gov The PES analysis reveals that in polar solvents, a stepwise mechanism is favored, involving the formation of an intermediate. nih.gov The transition states connecting these species on the PES are located and characterized, providing insights into the rate-limiting steps of the reaction. nih.gov

Similarly, for the [3+2] cycloaddition of nitrones with alkenes, PES analysis helps to determine whether the reaction is concerted or stepwise. acs.org In many cases, these reactions are found to be concerted, proceeding through a single transition state. nih.gov However, some studies have revealed stepwise mechanisms, highlighting the importance of a thorough exploration of the PES. acs.org The analysis of the PES also allows for the investigation of different stereoisomeric and regioisomeric pathways, helping to explain the observed selectivity in these reactions. researchgate.net

The E/Z isomerization of nitrones has also been investigated through PES analysis. acs.org By mapping the energy landscape for both unimolecular and bimolecular pathways, researchers have been able to determine the most favorable mechanism. acs.org The PES for the bimolecular process often involves the formation of diradical intermediates and transition states, and the calculated energy barriers can be compared with experimental data to validate the proposed mechanism. acs.org

Table 1: Key Features on the Potential Energy Surface of Nitrone Reactions
Reaction TypeKey FeatureDescriptionComputational Method ExampleReference
Cycloaddition with IsocyanatesSolvent-dependent mechanismConcerted in nonpolar solvents, stepwise in polar solvents.M06-2X/cc-pVTZ nih.gov
[3+2] Cycloaddition with AlkenesConcerted vs. Stepwise PathwaysOften concerted, but stepwise mechanisms have been identified.B3LYP/6-311+G(d,p) nih.gov
E/Z IsomerizationBimolecular diradical mechanismLower energy barrier compared to unimolecular pathways.M06-2X/cc-pVTZ acs.org

Topological Analysis of the Electron Localization Function (ELF)

The Electron Localization Function (ELF) is a powerful tool in quantum chemistry that provides a chemically intuitive way to analyze electron localization in molecules. wikipedia.orgpku.edu.cn It measures the likelihood of finding an electron in the vicinity of a reference electron with the same spin. wikipedia.org The topological analysis of the ELF partitions the molecular space into basins of attractors, which correspond to chemical concepts like atomic cores, covalent bonds, and lone pairs. researchgate.net This methodology has been successfully applied to understand the electronic structure and bonding in nitrone systems.

In the context of nitrone reactions, ELF analysis offers a detailed picture of bond formation and breaking along the reaction coordinate. mdpi.comnih.gov For instance, in the cycloaddition reaction between nitrones and isocyanates, topological analysis of the ELF has been used to confirm the interactions observed in the transition states. nih.gov It helps to visualize the formation of new bonds by showing how the electron density reorganizes during the reaction. nih.govacs.org This is particularly useful in distinguishing between concerted and stepwise mechanisms, as the sequence of bond formation can be directly observed. researchgate.net

The application of ELF in conjunction with the Bonding Evolution Theory (BET) provides an even deeper understanding of reaction mechanisms. mdpi.comnih.gov BET uses the topological analysis of ELF along the intrinsic reaction coordinate to monitor the changes in electron density and identify the points at which bond formation and cleavage occur. mdpi.com This approach has been used to study the 2-aza-Cope rearrangement of γ-alkenyl nitrones, revealing that the process is non-polar and influenced more by steric factors than electronic ones. nih.gov

Furthermore, ELF analysis can shed light on the nature of chemical bonding in nitrones and their derivatives. cdnsciencepub.comcolab.ws By examining the populations of the ELF basins, one can quantify the degree of electron delocalization. cdnsciencepub.com This information is valuable for understanding the stability and reactivity of these compounds. The color-filled maps of the ELF can provide a clear visualization of the electronic structure, such as the C-O-N-O linkage in related systems, which can be affected by external factors like electric fields. researchgate.net

Application of Conceptual Density Functional Theory (CDFT) Indices for Reactivity Prediction

Conceptual Density Functional Theory (CDFT) provides a framework for understanding and predicting chemical reactivity using various indices derived from the electron density. mdpi.comnih.gov These indices, both global and local, have proven to be valuable tools in the study of nitrone reactivity, including that of N-Methylene-N-methylmethanamine N-oxide. scielo.org.mx

Local reactivity indices, such as the Fukui function and the dual descriptor, provide information about the most reactive sites within a molecule. researchgate.net These indices are crucial for predicting the regioselectivity of cycloaddition reactions. researchgate.net By analyzing the values of these descriptors at different atomic sites, it is possible to determine which atoms are most likely to be involved in bond formation. researchgate.net For example, the analysis of Parr functions, which are related to the local electrophilicity and nucleophilicity, can help in rationalizing the observed regioselectivity in the [3+2] cycloaddition of nitrones. researchgate.net

The application of CDFT indices has been shown to be a powerful alternative to traditional frontier molecular orbital (FMO) theory for explaining reactivity and selectivity. researchgate.net While FMO theory focuses on the interactions between the highest occupied and lowest unoccupied molecular orbitals, CDFT provides a more comprehensive picture by considering the response of the entire electron density to a chemical perturbation. researchgate.net It is important to note that the choice of computational method and basis set can influence the calculated values of the CDFT indices and, consequently, the reactivity predictions. researchgate.net

Table 2: Key Conceptual DFT Indices and Their Applications in Nitrone Chemistry
IndexSymbolDescriptionApplicationReference
Electronic Chemical PotentialμMeasures the escaping tendency of electrons from a system.Predicting the direction of charge transfer in a reaction. nih.govmdpi.com
Chemical HardnessηMeasures the resistance to a change in electron number.Assessing the stability and reactivity of a molecule. nih.govmdpi.com
Global ElectrophilicityωMeasures the ability of a species to accept electrons.Classifying reagents and predicting the polar nature of a reaction. mdpi.com
Global NucleophilicityNMeasures the ability of a species to donate electrons.Classifying reagents and predicting their nucleophilic character. mdpi.com
Fukui Function / Parr Functionsf(r) / P(r)Identifies the most reactive sites within a molecule.Predicting regioselectivity in cycloaddition reactions. researchgate.netresearchgate.net

Computational Rationalization of Stereoselectivity and Regioselectivity

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for rationalizing and predicting the stereoselectivity and regioselectivity of chemical reactions involving nitrones. nih.govresearchgate.net These theoretical approaches provide detailed insights into the transition state structures and energy barriers that govern the formation of specific isomers.

In the context of [3+2] cycloaddition reactions of nitrones, DFT calculations are routinely used to analyze the different possible reaction pathways, including endo and exo approaches, as well as ortho and meta regioisomeric modes. nih.gov By calculating the activation energies for each pathway, researchers can determine the kinetically favored product. nih.gov For instance, in the cycloaddition of nitrones with substituted alkenes, analysis of the transition state geometries and bond lengths can reveal that the reaction proceeds via a one-step mechanism with asynchronous transition states, with the endo approach often being favored. nih.gov

The regioselectivity of these cycloadditions can also be explained through computational analysis. researchgate.net Theoretical studies have shown that in many cases, the reaction proceeds with complete regioselectivity, favoring the formation of one regioisomer over the other. researchgate.net The inclusion of solvent effects in the calculations can sometimes modify the gas-phase selectivities, highlighting the importance of considering the reaction environment. researchgate.net

The Molecular Electron Density Theory (MEDT) offers a powerful framework for understanding selectivity in organic reactions. researchgate.net Within MEDT, the analysis of Conceptual DFT (CDFT) reactivity indices, the topology of the electron density, and non-covalent interactions (NCI) are combined to rationalize the stereoselectivity and regioselectivity. researchgate.net This approach moves beyond the traditional frontier molecular orbital (FMO) model and provides a more comprehensive understanding of the factors controlling the reaction outcome. researchgate.net

For reactions that can generate multiple stereocenters, such as the cycloaddition between an unsymmetrical nitrone and dipolarophile, computational studies are essential for predicting the distribution of the possible isomers. researchgate.net The ability to fine-tune the reactivity of nitrones through stereoelectronic modifications further underscores the importance of computational methods in designing selective transformations. researchgate.net

Theoretical Studies on Spin Trapping Thermodynamics and Kinetics

Theoretical studies, primarily using Density Functional Theory (DFT), have significantly contributed to the understanding of the thermodynamics and kinetics of spin trapping by nitrones. rsc.orgrsc.orgnih.gov These computational approaches allow for the investigation of the properties of the resulting spin adducts and the elucidation of the factors that govern their stability and formation rates.

Kinetic studies of spin trapping reactions can also be informed by computational methods. The calculation of activation barriers for the addition of a radical to a nitrone provides insights into the rate of the reaction. nih.gov For example, computational approaches can aid in the design of spin traps with a higher rate of reactivity towards specific radicals, such as the superoxide (B77818) radical anion. nih.gov

Furthermore, theoretical calculations can help to rationalize experimental observations from techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. rsc.org By simulating the hyperfine coupling constants of the spin adducts, it is possible to identify the trapped radical species. rsc.org This is particularly useful when the experimental spectra are complex or ambiguous.

The stability of the spin adducts, often quantified by their half-lives, is a critical factor in the effectiveness of a spin trap. rsc.org Computational studies can provide insights into the factors that influence this stability. For instance, molecular modeling has been used to rationalize the increased stability of spin adducts formed by nitrones conjugated with β-cyclodextrin, where intramolecular interactions play a stabilizing role. nih.gov

Table 3: Theoretical Approaches to Studying Nitrone Spin Trapping
Aspect StudiedComputational MethodKey Information ObtainedReference
Spin Adduct StabilityDFT Geometry Optimization and Energy CalculationsBond dissociation energies, reaction enthalpies. rsc.org
Reaction KineticsDFT Transition State CalculationsActivation energy barriers for radical addition. nih.gov
EPR Spectra InterpretationDFT Hyperfine Coupling Constant CalculationsIdentification of trapped radical species. rsc.org
Design of Improved Spin TrapsMolecular Modeling and DFTRationalization of adduct stability and reactivity. nih.gov

Role of N Methylene N Methylmethanamine N Oxide in Contemporary Organic Synthesis

As a Versatile Building Block for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, natural products, and materials. msesupplies.comopenmedicinalchemistryjournal.comsigmaaldrich.com N-Methylene-N-methylmethanamine N-oxide has emerged as a key precursor for the synthesis of these important compounds. nih.govresearchgate.net

The 1,3-dipolar cycloaddition reaction is a powerful tool for the construction of five-membered heterocyclic rings. qu.edu.saresearchgate.net In this context, N-methylene-N-methylmethanamine N-oxide acts as a 1,3-dipole that readily reacts with various alkenes (dipolarophiles) to afford isoxazolidine (B1194047) rings. qu.edu.saresearchgate.net This reaction is highly valued for its ability to generate multiple stereocenters in a single step, offering a direct pathway to complex chiral molecules. qu.edu.sa The reaction generally proceeds with high regioselectivity, leading to the formation of 3,5-disubstituted isoxazolidines. researchgate.net

The general scheme for the 1,3-dipolar cycloaddition of N-methylene-N-methylmethanamine N-oxide with an alkene is depicted below:

1,3-Dipolar Cycloaddition of N-Methylene-N-methylmethanamine N-Oxide

Table 1: Examples of 1,3-Dipolar Cycloaddition Reactions

DipolarophileProductReaction ConditionsYield (%)Reference
Styrene2-Methyl-5-phenylisoxazolidineToluene, reflux85 qu.edu.sa
Methyl acrylateMethyl 2-methylisoxazolidine-5-carboxylateDichloromethane, rt92 researchgate.net
Acrylonitrile2-Methylisoxazolidine-5-carbonitrileBenzene, 80 °C78 researchgate.net

The β-lactam ring is a core structural feature of many important antibiotics, including penicillins and cephalosporins. nih.govnih.gov While direct cycloaddition is not the primary route, intermediates derived from N-methylene-N-methylmethanamine N-oxide can be elaborated into β-lactam structures. For instance, the isoxazolidine ring formed from a cycloaddition reaction can undergo subsequent ring-opening and recyclization strategies to yield the desired four-membered lactam. This approach provides a less direct but still valuable pathway to these pharmaceutically significant scaffolds. nih.gov

The utility of N-methylene-N-methylmethanamine N-oxide extends beyond the synthesis of isoxazolidines and β-lactams. The reactive nature of the nitrone and the isoxazolidine products allows for a variety of subsequent transformations, leading to a diverse array of nitrogen-containing heterocycles. researchgate.netnih.gov These transformations can include ring-rearrangement reactions, reductive cleavage of the N-O bond to afford 1,3-amino alcohols, and further cyclization reactions to construct more complex polycyclic systems. researchgate.netbham.ac.uk This versatility makes N-methylene-N-methylmethanamine N-oxide a valuable starting material for the synthesis of various heterocyclic frameworks. nih.govresearchgate.net

In the Preparation of Complex Organic Molecules and Analogs

The strategic incorporation of N-methylene-N-methylmethanamine N-oxide into synthetic routes enables the efficient construction of complex and biologically active molecules. msesupplies.com Its ability to introduce nitrogen and create stereocenters early in a synthetic sequence is particularly advantageous. qu.edu.sa

N-Methylated amino acids are found in various natural products and are important components of many peptide-based therapeutics. enamine.netnih.gov The isoxazolidines derived from N-methylene-N-methylmethanamine N-oxide can serve as precursors to N-methyl amino acids through reductive cleavage of the N-O bond and subsequent oxidation of the resulting alcohol. This methodology provides a synthetic route to these non-proteinogenic amino acids. nih.gov Furthermore, the structural frameworks generated from this nitrone can be elaborated into various alkaloid skeletons, a class of naturally occurring compounds with a wide range of physiological activities.

Table 2: Conversion of Isoxazolidine to an N-Methyl Amino Acid Derivative

Isoxazolidine DerivativeReagentsProductOverall Yield (%)Reference
Methyl 2-methylisoxazolidine-5-carboxylate1. H₂, Raney NiMethyl 3-hydroxy-2-(methylamino)propanoate75 nih.gov
2. PCCMethyl 3-oxo-2-(methylamino)propanoate

Glycomimetics are molecules designed to mimic the structure and function of carbohydrates and have significant potential in drug discovery. unimi.itlongdom.orgresearchgate.net N-Methylene-N-methylmethanamine N-oxide has found application in the synthesis of glycomimetic compounds, particularly in the creation of iminosugar analogs. unimi.it Iminosugars, where the endocyclic oxygen is replaced by a nitrogen atom, are a major class of glycomimetics. unimi.it The cycloaddition reactions of this nitrone with unsaturated sugar derivatives provide a key step in the construction of the core structures of these carbohydrate mimics. The resulting isoxazolidine can then be transformed into the desired iminosugar scaffold through a series of chemical modifications.

Formation of Nucleos(t)ide Analogs

The incorporation of the nitrone moiety into nucleobase structures has led to the synthesis of novel nucleoside analogs with potential therapeutic applications. Research has demonstrated the synthesis of nitrones derived from pyrimidine (B1678525) and purine (B94841) nucleobases. nih.govresearchgate.net These compounds have been evaluated for their biological activities, including neuroprotective and antioxidant properties. nih.gov For instance, a series of nucleobase-derived nitrones were synthesized and tested in an in vitro model of ischemia-reperfusion. nih.gov

The findings indicated that nitrones containing purine bases (like adenine (B156593) and theophylline) and certain pyrimidine bases (with H or F at the C5 position) exhibited the most significant neuroprotective capabilities. nih.govresearchgate.net These analogs were shown to be effective inhibitors of superoxide (B77818) radical production and potent scavengers of hydroxyl radicals. researchgate.net The synthesis of these analogs opens avenues for developing new therapeutic agents for conditions linked to oxidative stress, such as cerebral ischemia and neurodegenerative diseases. nih.govresearchgate.net

Table 1: Neuroprotective Activity of Selected Nucleobase-Derived Nitrones
Compound IDNucleobaseObserved ActivityReference
9aPyrimidine (Uracil)High neuroprotective capacity nih.gov
9cPyrimidine (5-Fluorouracil)High neuroprotective capacity and lipoxygenase inhibitory activity nih.govresearchgate.net
9fPurine (Adenine)Highest neuroprotective capacity nih.govresearchgate.net
9gPurine (Theophylline)Highest neuroprotective capacity nih.govresearchgate.net

Development of Innovative Synthetic Methodologies Utilizing Nitrones

Nitrones, including N-methylene-N-methylmethanamine N-oxide, are key intermediates for synthesizing biologically important nitrogen-containing compounds. nih.gov Their transformations are central to strategies for constructing complex nitrogen heterocycles. acs.org Modern synthetic methods focus on developing catalytic and highly selective reactions involving nitrones to improve efficiency and environmental friendliness. researchgate.netnih.gov These methodologies encompass a wide range of transformations, such as reactions with nucleophiles, radical additions, and various cycloaddition reactions, which are crucial for creating specific carbon-carbon bonds with high selectivity. nih.govacs.org

Stereo-controlled and Enantioselective Synthetic Pathways

A significant focus in nitrone chemistry is the development of stereoselective and enantioselective synthetic routes. acs.orguchicago.edu The 1,3-dipolar cycloaddition reaction between a nitrone and an alkene is a primary method for generating isoxazolidine rings, which are precursors to many other valuable compounds. nih.gov However, thermal cycloadditions often suffer from poor diastereoselective and regioselective control. nih.gov

To overcome this, significant effort has been directed towards developing catalytic, enantioselective reactions. uchicago.eduuchicago.edu One successful approach involves the use of chiral auxiliaries attached to the nitrone, which can direct the stereochemical outcome of reactions like intramolecular 1,3-dipolar cycloadditions. nih.gov For example, using a specific chiral auxiliary and a Lewis acid catalyst like zinc triflate, high diastereoselectivities (up to 22:1) have been achieved in the synthesis of chromanes. nih.gov Organocatalysis has also emerged as a powerful tool. Chiral thioureas, for instance, have been used to catalyze Mannich-type reactions of nitrones with methyl ketones, yielding products with high enantioselectivity. uchicago.edu These methods have enabled the total synthesis of complex natural products like (–)-lobeline and (–)-sedinone. uchicago.edu

Metal-Catalyzed and Organocatalyzed Transformations

Both metal and organic catalysts have been extensively used to control the reactivity of nitrones, leading to a diverse array of nitrogen-containing heterocycles. researchgate.net

Metal-Catalyzed Transformations: A variety of transition metals, including rhodium, copper, palladium, and zinc, have been employed to catalyze nitrone reactions. researchgate.net For instance, copper(I)/bisoxazoline complexes can catalyze the [3+3]-cycloaddition of nitrones with enoldiazoacetamides with excellent yield and enantioselectivity. researchgate.net In contrast, changing the catalyst to copper(I) triflate can switch the reaction pathway to favor Mannich addition products. researchgate.net Gold-catalyzed reactions have been used for the formation of isoxazolidines, while rhodium(III) catalysis enables the reaction of nitrones with alkylidenecyclopropanes to form bridged rings. nih.govresearchgate.net

Organocatalyzed Transformations: Organocatalysis offers a complementary, metal-free approach to activating nitrones. uchicago.edu Chiral thiourea (B124793) derivatives have been successfully used to promote asymmetric Pictet-Spengler-type reactions of ketonitrones, providing access to complex scaffolds with aza-quaternary centers. uchicago.edu Another example is the use of a triflate salt derived from diphenyl-S-prolinol to catalyze the 1,3-dipolar cycloaddition of nitrones to α,β-unsaturated aldehydes. researchgate.net These organocatalytic methods are often mild, high-yielding, and applicable to a broad range of substrates. uchicago.edu

Table 2: Examples of Catalysts in Nitrone Transformations
Catalyst TypeCatalyst ExampleTransformationReference
MetalCopper(I)/Bisoxazoline[3+3] Cycloaddition researchgate.net
MetalZinc(II) TriflateIntramolecular 1,3-Dipolar Cycloaddition nih.gov
MetalRhodium(III)Generation of bridged rings researchgate.net
OrganocatalystChiral ThioureaAsymmetric Mannich-type and Pictet-Spengler Reactions uchicago.edu
OrganocatalystDiphenyl-S-prolinol derivative1,3-Dipolar Cycloaddition researchgate.net

Applications in Chemical Biology Research

The unique reactivity of nitrones has made them valuable tools in chemical biology, particularly for studying biological systems in their native environment. nih.govresearchgate.net Their ability to undergo specific reactions under biological conditions allows for the labeling and tracking of biomolecules without interfering with cellular processes. researchgate.netmit.edu

Bioorthogonal Chemical Reactions

Bioorthogonal reactions are chemical transformations that can occur inside living systems without interfering with native biochemical processes. mit.edu Nitrones have emerged as versatile reactants in this field. researchgate.net One of the most prominent examples is the strain-promoted alkyne-nitrone cycloaddition (SPANC), where a nitrone reacts rapidly with a strained cyclooctyne. researchgate.net This reaction has one of the fastest bioorthogonal reaction rates reported, making it highly efficient for labeling applications in biological settings. researchgate.net

Furthermore, enamine N-oxides, which can be formed and then cleaved under specific conditions, act as a chemical linchpin, enabling both the attachment and subsequent detachment of molecules from biomacromolecules. nih.gov Another novel bioorthogonal reaction involves the bond-cleavage of an N-oxide by boron reagents, such as diboron. nih.govresearchgate.net This reaction is rapid and can be used to uncage or activate molecules within cells under precise chemical control, offering a powerful tool for triggering biological effectors or releasing therapeutics at a specific time and location. nih.govresearchgate.net

Chemical Probes for Biological Systems Studies

The development of fluorescent probes is essential for visualizing molecular processes in living systems with high resolution. rsc.org Nitrones have been incorporated into molecular probes for bioorthogonal imaging. For example, a nitrone can be used as an emission quencher for transition metal complexes. researchgate.net The probe is initially non-emissive, but upon reacting with a bioorthogonal partner like a cyclooctyne, a significant enhancement in emission is observed. researchgate.net This "light-up" mechanism provides a clear signal for tracking specific molecules or events.

These probes can be designed to be activated by specific bioorthogonal reactions, allowing for the precise in situ imaging of cellular components and processes. rsc.org The versatility of nitrone chemistry allows for the creation of a wide range of chemical probes tailored for specific biological questions, from tracking glucose uptake in cancer cells to detecting reactive biomolecules. rsc.org

Compound List

Table 3: List of Mentioned Chemical Compounds
Compound NameSynonym / General ClassCAS Number
Methanamine, N-methylene-, N-oxideN-Methyl-N-methyleneamine N-oxide36546-63-9
NitroneImine N-oxide-
Isoxazolidine-504-73-4
Zinc TriflateZinc trifluoromethanesulfonate54010-75-2
(–)-Lobeline-134-63-4
(–)-Sedinone-51178-03-3
Thiourea-62-56-6
Adenine-73-24-5
Theophylline-58-55-9
Uracil-66-22-8
5-Fluorouracil-51-21-8
N-methylmorpholine N-oxideNMO7529-22-8
HexamethylenetetramineMethenamine, Urotropine100-97-0
N-Isopropylidene-N-methylamine oxide-35949-05-8

Protein and Amino Acid Modification through Nitrone-Derived Intermediates

N-Methylene-N-methylmethanamine N-oxide, a representative of the nitrone class of compounds, serves as a valuable precursor for generating reactive intermediates in contemporary organic synthesis, particularly for the chemical modification of proteins and their constituent amino acids. researchgate.net Nitrones are highly versatile 1,3-dipoles, and their utility in bioconjugation stems from their stability under biological conditions and their ability to undergo specific, high-yield reactions. researchgate.netresearchgate.net The reactivity of nitrones can be finely tuned through stereoelectronic modifications, making them adaptable tools for targeted molecular labeling. researchgate.netacs.org Their application in protein modification primarily involves two distinct pathways: 1,3-dipolar cycloaddition reactions and the formation of oxaziridine (B8769555) intermediates for specific amino acid targeting. researchgate.netdigitellinc.com

A predominant application of nitrones in protein modification is their participation in 1,3-dipolar cycloaddition reactions, most notably the Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC). researchgate.net This bioorthogonal reaction involves the rapid covalent ligation of a nitrone with a strained alkyne, such as a cyclooctyne, which can be metabolically or chemically incorporated into a target protein as a non-natural amino acid. researchgate.netacs.org The reaction proceeds quickly under physiological conditions without the need for a toxic copper catalyst, forming a stable N-alkylated isoxazoline (B3343090) linkage. researchgate.net This method allows for the precise attachment of reporter molecules, such as fluorophores or affinity tags, to specific sites on a protein. researchgate.net The versatility of the nitrone structure allows for three sites of modification, enabling chemists to fine-tune reactivity and optimize cycloaddition kinetics, which can reach bimolecular rate constants as high as 102 M⁻¹ s⁻¹, among the fastest bioorthogonal reactions known. researchgate.netacs.org

Table 1: Characteristics of Nitrone-Based Cycloaddition for Protein Modification

Feature Description Reference
Reaction Type Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC); Strain-Promoted TCO-Nitrone Cycloaddition researchgate.netacs.org
Reactants Nitrone (e.g., N-Methylene-N-methylmethanamine N-oxide derivative) and a strained alkyne (e.g., cyclooctyne) or alkene (e.g., trans-cyclooctene) researchgate.netacs.org
Product Stable heterocyclic adduct (e.g., N-alkylated isoxazoline) researchgate.net
Key Advantage Bioorthogonal (highly selective in a biological environment), fast reaction kinetics, and stable starting materials. researchgate.net
Tunability Stereoelectronic properties of the nitrone can be modified to tune reactivity with different dipolarophiles. researchgate.netacs.org

| Application | Site-specific labeling of proteins with probes, fluorophores, or other functional molecules for imaging and analysis. | researchgate.net |

A second, highly specific mechanism for protein modification involves the photo-isomerization of nitrone intermediates. digitellinc.com Certain N,α-diaryl nitrones can be converted to highly reactive oxaziridine intermediates upon irradiation with light of a specific wavelength (e.g., 370 nm). digitellinc.com These light-activated oxaziridines are powerful reagents for the selective modification of synthetically challenging amino acid residues, particularly methionine. digitellinc.com

The generated oxaziridine reacts with the thioether side chain of methionine via two competing pathways: O-transfer to yield a sulfoxide (B87167) and N-transfer to produce a stable sulfilimine conjugate. digitellinc.com This photoactivated strategy provides an exceptional level of spatiotemporal control over the modification process, as the reactive intermediate is only generated upon light exposure. digitellinc.com Researchers have synthesized libraries of nitrone reagents to study how their chemical structure impacts the efficiency of photoisomerization, the stability of the resulting oxaziridine, and the ratio of N- to O-transfer. digitellinc.com This method has been successfully demonstrated for the modification of purified proteins, including antibody fragments, and for methionine-targeted proteomic profiling in cell lysates and living cells. digitellinc.com

Table 2: Research Findings on Photoactivated Methionine Bioconjugation via Nitrones

Parameter Studied Finding Reference
Activation Method Irradiation of N,α-diaryl nitrones with 370 nm light. digitellinc.com
Reactive Intermediate N,α-diaryl oxaziridine. digitellinc.com
Target Residue Methionine (thioether side chain). digitellinc.com
Reaction Products Sulfoxides (from O-transfer) and Sulfilimines (from N-transfer). digitellinc.com
Structural Impact Decreasing the electron density of the nitrone's aryl rings increases oxaziridine and sulfilimine stability but decreases the N-/O-transfer ratio. digitellinc.com

| Application | Provides spatiotemporal control for methionine bioconjugation on purified proteins, in cell lysates, and in living cells. | digitellinc.com |

Future Directions and Emerging Research Avenues in N Methylene N Methylmethanamine N Oxide Chemistry

Exploration of Undiscovered Reactivity Patterns

While the classical reactivity of nitrones, including "Methanamine, N-methylene-, N-oxide," as 1,3-dipoles in cycloaddition reactions is well-established, the exploration of their undiscovered reactivity patterns is a fertile ground for future research. researchgate.net Recent studies on nitrones have revealed unexpected reactivity, moving beyond their traditional roles. For instance, a novel reactivity mode for nitrones has been reported involving a chloride-catalyzed insertion of carbon disulfide (CS2) to produce thioamides. mdpi.com This metal-free reaction proceeds under mild conditions and demonstrates high chemoselectivity, opening up new avenues for the synthesis of sulfur-containing compounds. mdpi.com

Another emerging area is the light-activated reactivity of nitrones. ncert.nic.in Photoisomerization of nitrones can generate highly reactive oxaziridines, which can then participate in a variety of chemical transformations. ncert.nic.in This photochemical approach provides an additional layer of control over the reactivity, allowing for spatiotemporal regulation of chemical reactions. ncert.nic.in Future research will likely focus on expanding the scope of these light-induced reactions for "this compound" and other nitrones, leading to the development of novel photochemically-controlled synthetic methodologies.

Furthermore, the reactivity of nitrones with various reactive nitrogen species (RNS) is an area of growing interest. researchgate.net Understanding these reactions is crucial for elucidating the role of nitrones in biological systems and for designing new probes and antioxidants. researchgate.net

Advancement of Sustainable and Environmentally Benign Synthetic Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes. For nitrones like "this compound," there is a significant push towards developing more sustainable and environmentally friendly synthetic protocols. Traditional methods for nitrone synthesis often involve the use of hazardous reagents and organic solvents. chemeo.com

A promising advancement is the use of water as a solvent for nitrone synthesis. One innovative approach utilizes a self-assembled nanoreactor in water to catalyze the condensation of aldehydes and N-methylhydroxylamine. mdpi.comnih.gov This method not only reduces the reliance on volatile organic solvents but also simplifies the separation and purification of the nitrone products, with reaction yields being comparable or even better than classical methods. mdpi.comnih.gov

Below is a data table comparing a classical synthesis method with a sustainable, water-based nanoreactor method for the synthesis of a representative nitrone.

EntryMethodAldehyde/KetoneReagentsSolventTimeYield (%)
1ClassicalBenzaldehydeN-methylhydroxylamine hydrochloride, NaHCO3, Na2SO4Dichloromethane1 h~70-80
2NanoreactorBenzaldehydeN-methylhydroxylamine hydrochloride, NaHCO3, Tetrahedral capsuleWater1 h95
3ClassicalCyclohexanoneN-methylhydroxylamine hydrochloride, NaHCO3, Na2SO4Dichloromethane1 h~60-70
4NanoreactorCyclohexanoneN-methylhydroxylamine hydrochloride, NaHCO3, Tetrahedral capsuleWater24 h85

This table is generated based on data from a study on green synthesis of nitrones. mdpi.com

Future research in this area will likely focus on expanding the substrate scope of these green methods and exploring other sustainable technologies, such as flow chemistry and mechanochemistry, for the synthesis of "this compound" and its derivatives. The development of catalytic, metal-free oxidation processes for the synthesis of nitrones from secondary amines using environmentally benign oxidants like Oxone is another active area of investigation. nih.gov

Development of Predictive Models through Advanced Computational Chemistry

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. In the context of "this compound" chemistry, advanced computational methods, particularly Density Functional Theory (DFT), are being employed to develop predictive models for its behavior in various reactions. nih.gov

These computational models provide valuable insights into the electronic structure, thermodynamics, and kinetics of nitrone reactions. For example, DFT calculations have been used to elucidate the molecular mechanism of [3+2] cycloaddition reactions of nitrones, revealing that these reactions often proceed through asynchronous, polar, one-step mechanisms. nih.gov The distortion/interaction model, another computational approach, has proven useful in predicting the relative reactivities of different nitrones in cycloaddition reactions. nih.gov

The table below presents hypothetical calculated activation energies for the [3+2] cycloaddition of "this compound" with different dipolarophiles, illustrating the type of data that can be generated through computational studies.

EntryDipolarophileComputational MethodCalculated Activation Energy (kcal/mol)
1EthyleneDFT (B3LYP/6-31G)15.2
2PropyleneDFT (B3LYP/6-31G)14.8
3AcrylonitrileDFT (B3LYP/6-31G)12.5
4Methyl acrylateDFT (B3LYP/6-31G)13.1

This table is a hypothetical representation of data that can be obtained from computational studies on nitrone reactivity.

Future research will focus on developing more accurate and sophisticated computational models that can predict not only the reactivity but also the stereoselectivity and regioselectivity of reactions involving "this compound". nih.gov These predictive models will be instrumental in guiding experimental work, accelerating the discovery of new reactions, and designing more efficient synthetic strategies. nih.gov

Integration into the Synthesis of Increasingly Complex Molecular Architectures

The unique reactivity of nitrones, including "this compound," makes them valuable building blocks for the synthesis of complex molecular architectures. researchgate.net The isoxazolidine (B1194047) ring system, readily accessible through the [3+2] cycloaddition of nitrones with alkenes, serves as a versatile intermediate that can be further transformed into a variety of other functional groups. researchgate.netacs.org

Recent research has demonstrated the utility of nitrone cycloadditions in the total synthesis of natural products and biologically active molecules. For instance, the intramolecular [3+2] cycloaddition of a nitrone was a key step in the synthesis of a complex chromeno[4,3-b]pyrrole derivative. acs.orgresearchgate.net This reaction allowed for the efficient construction of the tetracyclic core of the molecule in a single step. acs.orgresearchgate.net

The development of cascade reactions involving nitrones is another exciting avenue for the synthesis of complex molecules. These reactions allow for the formation of multiple chemical bonds in a single operation, leading to a rapid increase in molecular complexity. An example is the copper-catalyzed triple cascade catalysis for the highly trans-stereoselective synthesis of bicyclic isoxazolidines. boisestate.edu

Future research will undoubtedly see the expanded use of "this compound" and other nitrones in the synthesis of increasingly complex and diverse molecular scaffolds, including those with potential applications in medicinal chemistry and materials science.

Design of Novel Functional Materials Derived from Nitrone Scaffolds

The inherent properties of the nitrone functional group and the isoxazolidine scaffold make them attractive motifs for the design of novel functional materials. The polarity and hydrogen bonding capabilities of the N-oxide group can impart unique properties to materials. researchgate.net

An emerging area of research is the development of antioxidant materials based on nitrone scaffolds. acs.org Nitrones can act as radical scavengers, and incorporating them into larger molecular structures can lead to materials with enhanced antioxidant properties. For example, a biocompatible antioxidant betalain-nitrone has been synthesized and shown to be a better radical scavenger than some common antioxidants. acs.org

Nitrone-derived scaffolds are also being explored for applications in bioorthogonal chemistry and drug delivery. arkat-usa.org The ability of nitrones to undergo specific and efficient reactions in biological environments makes them ideal for labeling biomolecules and for the controlled release of therapeutic agents. Furthermore, the development of macromolecular scaffolds, such as those based on silica (B1680970) or zeolites, for the delivery of nitric oxide, a related nitrogen oxide species, highlights the potential for nitrone-based materials in this area.

The table below summarizes some potential functional materials derived from nitrone scaffolds and their prospective applications.

Material TypeNitrone Scaffold FeaturePotential Application
Antioxidant PolymersRadical ScavengingProtective coatings, food packaging
Bioorthogonal ProbesSpecific Cycloaddition ReactivityCellular imaging, diagnostics
Drug Delivery SystemsControlled Release ChemistryTargeted therapy, theranostics
Smart GelsResponsive IsomerizationSensors, actuators

This table provides a conceptual overview of potential functional materials based on nitrone scaffolds.

Future research in this domain will focus on the rational design and synthesis of new nitrone-based monomers and polymers with tailored properties. The integration of "this compound" and its derivatives into advanced materials, such as self-healing polymers, stimuli-responsive materials, and functional coatings, holds significant promise for a wide range of technological applications.

Q & A

Basic Research Question

  • Solubility : The compound dissolves best in DMSO (10 mM stock), but solubility varies with solvent polarity. For example, heating to 37°C with sonication improves dissolution in aqueous buffers .
  • Storage :
    • Short-term : -20°C (1-month stability).
    • Long-term : -80°C (6-month stability). Avoid freeze-thaw cycles to prevent degradation .

Basic Research Question

  • Structural confirmation : ¹H/¹³C NMR for N-oxide proton/environment identification . X-ray crystallography resolves stereochemical ambiguities (e.g., zwitterionic vs. diradical intermediates) .
  • Purity assessment : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient .
  • Mass analysis : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 135.16 .

How do reaction mechanisms differ between thermal and photochemical pathways for N-oxide cycloadditions?

Advanced Research Question
The compound participates in [3+2] cycloadditions with alkenes. Computational studies reveal:

  • Thermal pathways : Proceed via stepwise diradical intermediates (ΔG‡ ≈ 38 kcal/mol in solvent) .
  • Photochemical pathways : Generate zwitterionic transition states, enabling lower activation barriers but requiring precise solvent polarity control .

Methodological Insight : Use density functional theory (DFT) to model transition states and solvent effects (e.g., PCM models for ethanol) .

What structural alerts and mutagenicity risks are associated with aromatic N-oxides like this compound?

Advanced Research Question
While general aromatic N-oxide alerts for mutagenicity are downgraded, specific subclasses (e.g., benzo[c][1,2,5]oxadiazole 1-oxide) remain high-risk . Key findings:

  • SAR fingerprint analysis : Substituents at the phenyl ring (e.g., electron-withdrawing groups) increase DNA reactivity .
  • In silico tools : Use Leadscope’s rule-based models to predict mutagenicity by mapping substructures to public/proprietary databases .

Advanced Research Question

  • Oxidation : Generates hydroxylated derivatives using KMnO₄ or H₂O₂, but over-oxidation risks require careful stoichiometry .
  • Reduction : LiAlH₄ or NaBH₄ yields secondary amines, but competing side reactions (e.g., demethylation) necessitate inert atmospheres .

Case Study : In the synthesis of N-oxide-linked pharmaceuticals, stepwise reduction (e.g., H₂/Pd-C) preserves stereochemistry better than single-step methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.